2,6-Diiodo-p-benzoquinone

Description

Contextualization within Halobenzoquinone Chemistry and Significance in Research

Halobenzoquinones (HBQs) are a subject of intensive research due to their potential toxicological relevance. acs.orgnih.gov Quantitative structure-toxicity relationship (QSTR) analyses have predicted HBQs to be potential carcinogens. acs.orgnih.gov Among the various HBQs, iodo-substituted benzoquinones like 2,6-diiodo-p-benzoquinone are of particular interest. While chlorinated and brominated benzoquinones have been more extensively studied, the iodo-analogues are also considered for their potential biological activities. chemicalbook.com

The significance of this compound in research is multifaceted. It serves as a model compound for studying the chemical and physical properties of iodinated quinones. chemeo.com Furthermore, its structural similarity to other potentially toxic disinfection byproducts makes it a relevant subject for comparative toxicological studies. chemicalbook.com Research into the reactivity of halobenzoquinones, including their interactions with biological molecules, is crucial for understanding their potential mechanisms of action. For instance, studies on other halobenzoquinones have shown they can react with thiols, suggesting a potential to interact with proteins. nih.gov

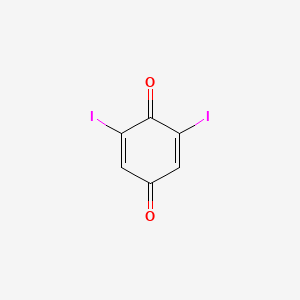

The general structure of a p-benzoquinone allows for various substitution patterns, which in turn influences the chemical reactivity and physical properties of the molecule. The presence of two iodine atoms on the 2 and 6 positions of the p-benzoquinone ring in this compound significantly impacts its electronic and steric properties.

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C6H2I2O2 | uni.luncats.io |

| Molecular Weight | 359.8878 g/mol | ncats.io |

| CAS Number | 20389-01-9 | chemicalbook.com |

| Canonical SMILES | C1=C(C(=O)C(=CC1=O)I)I | uni.lu |

| InChIKey | KANJSWOVFIVFDI-UHFFFAOYSA-N | uni.lu |

Historical Perspective on the Study of this compound

The study of benzoquinones and their derivatives has a long history in organic chemistry. However, specific research focusing on this compound is more recent and has been largely driven by the broader interest in halobenzoquinones as emerging environmental contaminants.

Early research on halobenzoquinones primarily focused on their synthesis and fundamental chemical reactivity. For example, the synthesis of various substituted benzoquinones, including di-substituted derivatives, has been explored through different chemical routes. nih.govacademicjournals.org The investigation of their reactions, such as those with nucleophiles, has provided insights into their chemical behavior. nih.govacs.org

The identification of halobenzoquinones, including chlorinated and brominated species, as disinfection byproducts in drinking water in the latter half of the 20th century marked a turning point. acs.orgscholaris.ca This discovery spurred a new wave of research aimed at understanding their occurrence, formation pathways, and potential health effects. nih.govcdnsciencepub.com While much of this research has centered on more commonly detected species like 2,6-dichloro-p-benzoquinone (DCBQ) nih.goviwaponline.comnih.gov, the study of iodinated analogues like this compound has gained traction as analytical methods have become more sophisticated, allowing for the detection of a wider range of DBPs. scholaris.ca

The historical timeline of research can be seen as a progression from fundamental organic chemistry to environmental and toxicological science. The initial synthetic and mechanistic studies laid the groundwork for the later investigations into the environmental fate and biological implications of these compounds.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diiodocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2I2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANJSWOVFIVFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CC1=O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066603 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20389-01-9 | |

| Record name | 2,6-Diiodoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20389-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diiodo-p-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020389019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diiodo-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIIODO-P-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY699T7K5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Reaction Mechanisms of 2,6 Diiodo P Benzoquinone

Nucleophilic Addition Reactions to the 2,6-Diiodo-p-benzoquinone Core

The electrophilic nature of the carbon atoms in the quinone ring, enhanced by the presence of two iodine atoms, makes this compound susceptible to nucleophilic attack. These reactions typically proceed via a Michael-type addition mechanism.

Reactivity with Thiol-Containing Compounds and Other S-Nucleophiles

The reaction between p-benzoquinones and thiol-containing compounds is a well-established example of nucleophilic conjugate addition. researchgate.netscribd.com For substituted p-benzoquinones, this reaction involves the addition of a sulfur nucleophile to one of the electron-deficient carbon atoms of the quinone ring. researchgate.net The initial addition of one mole of a thiol to a p-benzoquinone derivative produces a mono-substituted hydroquinone (B1673460) intermediate. researchgate.net This intermediate can then be oxidized by excess quinone to yield the mono-substituted p-benzoquinone product. researchgate.net

Further reaction can lead to di-, tri-, and even tetra-substituted products through sequential addition and in-situ oxidation steps. researchgate.net The reaction of p-benzoquinone with alkyl thiols, for instance, has been shown to yield a mixture of 2,5- and 2,6-bis(alkylsulfanyl) products, among others. researchgate.net The degree of hepatotoxicity induced by various benzoquinones has been shown to correlate with the rate at which they react non-enzymatically with glutathione (B108866), a key thiol-containing compound. researchgate.net This reactivity highlights the role of the quinone as a soft electrophile. researchgate.net

The formation of radical species can also play a role in the reactivity of quinones with thiols. Electron Paramagnetic Resonance (EPR) studies have shown the generation of semiquinone radicals from the reaction of p-benzoquinone with glutathione (GSH). nih.gov This suggests that redox exchange between the quinone and the thiol can occur, leading to the formation of thiyl-radicals and semiquinone free radicals. nih.gov

Table 1: Reactivity of p-Benzoquinone Derivatives with Thiol Nucleophiles This table is a representative summary based on the general reactivity of p-benzoquinone systems.

| Quinone Derivative | Nucleophile | Reaction Type | Observed Products |

|---|---|---|---|

| p-Benzoquinone | Alkyl Thiols | Conjugate Addition | 2-mono-, 2,6-di-, and 2,5-disubstituted adducts researchgate.net |

| Substituted p-Benzoquinones | Glutathione (GSH) | Conjugate Addition | GSH-quinone adducts researchgate.net |

| p-Benzoquinone | Glutathione (GSH) | Redox Exchange | Semiquinone radicals nih.gov |

Amination Reactions in Halobenzoquinone Systems

Halogenated p-benzoquinones, such as this compound, are highly reactive towards amine nucleophiles. The halogen atoms adjacent to the carbonyl groups are labile and can be readily displaced through nucleophilic substitution. academicjournals.org This process is fundamental to the synthesis of various amino-substituted quinones, which are of interest for their biological activities and as dyes. academicjournals.org

The reaction of a tetra-halogenated p-benzoquinone, such as 2,3,5,6-tetrabromo-1,4-benzoquinone, with aryl amines typically results in the formation of 2,5-diarylamino-3,6-dihalogeno-1,4-benzoquinones. academicjournals.org This occurs via a two-step C-N bond formation where two of the halogen atoms are substituted by the amine. academicjournals.org Similarly, reactions involving 2,6-dichloro-1,4-benzoquinone (B104592) have been used to synthesize various bis(amino)-substituted-1,4-benzoquinone derivatives. researchgate.net

The mechanism for these reactions involves the initial nucleophilic attack of the amine on the quinone ring, followed by the elimination of a halide ion. The presence of electron-donating groups on the amine can enhance its reactivity. academie-sciences.fr The process can also be facilitated electrochemically, where p-benzoquinone is generated in-situ from hydroquinone and then reacts with primary or secondary amines via a Michael-type addition. academie-sciences.fr In some palladium-catalyzed systems, benzoquinone can act as an inhibitor by competing with essential ligands for binding to the metal catalyst, thereby affecting amination rates. nih.gov

Cycloaddition Reactions with this compound Analogues

Cycloaddition reactions provide a powerful method for constructing cyclic systems. Benzoquinones are effective dienophiles in Diels-Alder reactions and can participate in photocycloadditions.

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org p-Benzoquinones are excellent dienophiles due to the electron-withdrawing nature of their carbonyl groups, which lowers the energy of their Lowest Unoccupied Molecular Orbital (LUMO). This reaction is a reliable method for forming substituted cyclohexene (B86901) derivatives. wikipedia.org

The reactivity and regioselectivity of Diels-Alder reactions involving 2,6-disubstituted 1,4-benzoquinones have been systematically studied. researchgate.net These reactions are crucial in the synthesis of complex natural products. researchgate.net For example, the reaction of a 2,6-disubstituted benzoquinone with a diene like cyclopentadiene (B3395910) can lead to the formation of polycyclic cage compounds. researchgate.net The choice of diene and the substituents on the benzoquinone ring dictates the stereochemical and regiochemical outcome of the reaction. researchgate.netyoutube.com While specific studies on this compound are limited, the principles derived from analogues like 2,6-dimethylbenzoquinone (B1208291) or 2,6-dibromobenzoquinone are applicable.

Table 2: Examples of Diels-Alder Reactions with p-Benzoquinone Analogues

| Dienophile | Diene | Reaction Type | Significance |

|---|---|---|---|

| p-Benzoquinone | Cyclopentadiene | [4+2] Cycloaddition | Synthesis of polycyclic cage compounds researchgate.net |

| Unsymmetrical 2,6-disubstituted benzoquinones | Various Dienes | [4+2] Cycloaddition | High regioselectivity, synthesis of uniquely substituted decalins researchgate.net |

| Benzoquinone | Drima-(8,12), (9,11)-diene | [4+2] Cycloaddition | Total synthesis of (-)-cyclozonarone nih.gov |

Photocycloaddition Reactions (e.g., [2+2] Photocycloaddition)

[2+2] Photocycloaddition reactions involve the direct addition of two double bonds upon irradiation with light, leading to the formation of cyclobutane (B1203170) adducts. nsf.gov Quinones, including p-benzoquinone analogues, can undergo [2+2] photocycloaddition with alkenes and alkynes. rsc.orgmdpi.com Depending on the specific quinone and alkene used, the reaction can yield either cyclobutanes (from addition to the C=C bond) or spiro-oxetanes (from addition to the C=O bond, also known as the Paternò–Büchi reaction). mdpi.com

For instance, the photoreaction of 1,4-naphthoquinone (B94277) with styrene (B11656) can produce a mixture of anti and syn cyclobutane isomers. mdpi.com In contrast, electron-poor quinones such as 2,6-dibromo-1,4-benzoquinone have been shown to react with diphenylacetylene (B1204595) under blue light irradiation to chemoselectively afford reactive para-quinone methides (p-QMs) rather than stable cyclobutene (B1205218) adducts. rsc.org These reactions are typically initiated by the photoexcitation of the quinone to its triplet state, which then reacts with the ground-state alkene. researchgate.net

Redox Chemistry and Electron Transfer Mechanisms Involving this compound

The redox chemistry of quinones is central to their function in biological systems and chemical reactions. It involves the transfer of electrons, often coupled with proton transfer, to form semiquinone radical anions and hydroquinones. researchgate.net

The reduction of a p-benzoquinone (Q) proceeds in two single-electron steps. The first electron transfer produces a semiquinone radical anion (Q•⁻). The addition of a second electron yields the hydroquinone dianion (Q²⁻), which is typically protonated in solution to form the hydroquinone (QH₂). nih.gov The electrochemical potential of these steps is highly dependent on the substituents on the quinone ring. Electron-withdrawing groups, like iodine, are expected to increase the reduction potential, making the quinone a stronger oxidizing agent.

Studies on 2,6-dimethoxy-1,4-benzoquinone (B191094) show that it can undergo reversible redox cycling. nih.gov An electron is transferred from a reducing agent to the quinone, forming the semiquinone radical, which can then be oxidized back to the quinone by an oxidizing agent like molecular oxygen. nih.gov This cycling is a key feature of quinone chemistry. Similarly, 2,6-dichlorophenolindophenol (DCPIP), a quinone imine analogue, is a well-characterized redox indicator that changes color upon reduction. mdpi.com Its reduction potential is more positive than that of simple benzoquinones, making it a useful tool to detect electron transfer from reduced quinols. mdpi.com The formation of charge-transfer (CT) complexes between electron-donating molecules and electron-accepting quinones is another facet of their electronic behavior, which precedes full electron transfer. researchgate.netacs.org

Hydride Abstraction Pathways and Kinetics

Quinones, including halobenzoquinones like this compound, are effective hydride-abstracting agents, a reactivity that is central to their role as dehydrogenating agents in organic synthesis. nsf.gov The mechanism of hydride abstraction can vary depending on the nature of the hydride donor. nih.gov For C-H donors, studies on analogous quinones like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) suggest that the hydrogen is transferred to a carbonyl oxygen of the quinone. nih.gov In contrast, for Sn-H and B-H hydride donors, evidence points towards a hydride transfer to a carbon atom on the quinone ring that is substituted with an electron-withdrawing group. nih.gov

One-Electron vs. Two-Electron Transfer Processes

Halobenzoquinones participate in a variety of redox processes, which can involve the transfer of one or two electrons. nih.gov The reduction of a quinone can lead to two distinct species: a semiquinone radical anion via a one-electron reduction, or a hydroquinone dianion via a two-electron reduction. researchgate.netjackwestin.com These transformations are fundamental to the role of quinones as electron carriers in biological and chemical systems. researchgate.netjackwestin.com

One-Electron Transfer: The acceptance of a single electron reduces the p-benzoquinone moiety to a semiquinone radical anion (Q•⁻). This intermediate is a key species in many radical-mediated reactions.

Two-Electron Transfer: A two-electron, two-proton (2e⁻/2H⁺) reduction converts the quinone directly to its corresponding hydroquinone (QH₂). nih.govjackwestin.com This process is a reversible redox reaction that is crucial in many biochemical pathways, such as the function of coenzyme Q (ubiquinone) in the electron transport chain. jackwestin.com Enzymes like DT-diaphorase can catalyze the two-electron reduction of certain quinone derivatives. nih.gov The choice between a one-electron or two-electron pathway can be influenced by the specific reactants, the reaction conditions, and the redox potential of the quinone itself.

| Transfer Process | Product | Description |

| One-Electron (1e⁻) | Semiquinone Radical Anion (Q•⁻) | The quinone gains a single electron, forming a radical species. |

| Two-Electron (2e⁻/2H⁺) | Hydroquinone (QH₂) | The quinone gains two electrons and two protons, forming the fully reduced species. nih.govjackwestin.com |

Influence of Substituents on Redox Potentials and Electron Affinity

The electronic properties of substituents on the benzoquinone ring have a profound impact on the compound's redox potential and electron affinity. Halogens, being strong electron-withdrawing groups, significantly alter these properties. nih.govresearchgate.net The presence of iodine atoms in this compound increases its electron affinity and shifts its reduction potential to more positive values compared to the unsubstituted p-benzoquinone. This enhanced electrophilicity makes it a stronger oxidizing agent.

Computational studies on fluoro-substituted p-benzoquinones demonstrate this trend clearly. As the number of fluorine substituents increases, the calculated electron affinity (EA) rises. This is because the electronegative halogen atoms stabilize the negative charge in the resulting radical anion and dianion. researchgate.net A similar trend is expected for other halogens, including chlorine and iodine.

Table: Calculated Electron Affinities (EA) of Fluoro-p-benzoquinones This table illustrates the effect of halogen substitution on electron affinity, a key factor in redox potential. A similar trend is expected for iodo-substituted benzoquinones.

| Compound | Electron Affinity (eV) |

| Mono-fluoro-p-benzoquinone | 2.10 |

| 2,3-Di-fluoro-p-benzoquinone | 2.29 |

| 2,5-Di-fluoro-p-benzoquinone | 2.28 |

| 2,6-Di-fluoro-p-benzoquinone | 2.31 |

| Tri-fluoro-p-benzoquinone | 2.48 |

| Tetrafluoro-p-benzoquinone | 2.69 |

| Data sourced from theoretical calculations at the G3(MP2)-RAD level of theory. researchgate.net |

Radical-Mediated Transformations Involving Halobenzoquinones

Halobenzoquinones can undergo transformations involving radical intermediates, particularly during photochemical reactions or hydrogen abstraction processes. ias.ac.in For example, studies on the hydrogen abstraction reaction of 2,6-dichloro-p-benzoquinone have shown the formation of intermediate radical pairs and free radicals. ias.ac.in These transient species can exist for several hundred nanoseconds. ias.ac.in

The reaction can proceed through different pathways depending on which carbonyl oxygen is attacked, leading to distinct radical pair intermediates. ias.ac.in These radical species are key to the subsequent reaction steps, which can include dimerization or cyclization, as observed in the photoreactions of other substituted benzoquinones. rsc.org The specific pathway and final products are influenced by the substituents on the quinone ring and the reaction solvent.

Chemical Degradation Mechanisms of Halobenzoquinones

Halobenzoquinones, which can be formed as disinfection by-products in drinking water, are subject to chemical degradation, particularly through advanced oxidation processes (AOPs). researchgate.net The degradation mechanism for these compounds typically involves attack by highly reactive species like hydroxyl radicals (•OH).

Studies on the degradation of 2,6-dichloro-1,4-benzoquinone (DCBQ) provide insight into the likely pathways for this compound. The degradation pathway may involve:

Hydroxyl Radical Attack: The •OH radical can attack the carbon-halogen bond, leading to dehalogenation (in this case, de-iodination). researchgate.net

Oxidation: The radical can also attack the quinone ring, leading to the formation of hydroxylated intermediates, such as 3-hydroxy-2,6-diiodo-p-benzoquinone. researchgate.net

Ring Opening: Further oxidation of these intermediates by •OH radicals can lead to the cleavage of the aromatic ring, breaking it down into smaller, aliphatic molecules. researchgate.net

This process effectively mineralizes the halobenzoquinone, transforming the toxic organic compound into less harmful inorganic products.

Spectroscopic Characterization and Advanced Analytical Techniques for 2,6 Diiodo P Benzoquinone

Electronic Absorption Spectroscopy (UV-Vis) in Characterization

Electronic absorption spectroscopy is a important tool for investigating the electronic transitions within 2,6-Diiodo-p-benzoquinone. The UV-Vis spectrum of benzoquinone derivatives is typically characterized by multiple absorption bands corresponding to different electronic transitions. For instance, a neutral aqueous solution of 2,6-dimethoxy-p-benzoquinone exhibits two distinct absorption bands at 289 and 392 nm. researchgate.net In the case of this compound, the presence of iodine atoms, which are effective spin-orbit couplers, can influence the energies and intensities of these transitions.

This compound, with its electron-accepting nature, can form charge-transfer (CT) complexes with various electron donors. These complexes exhibit new, often intense, absorption bands in the visible region of the spectrum, which are not present in the spectra of the individual donor or acceptor molecules. nih.gov The formation of these CT bands arises from the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor upon absorption of light.

The position and intensity of the CT band are sensitive to the nature of the donor, the acceptor, and the solvent. For example, the charge transfer complex formed between 2,6-diaminopyridine and 2,5-dihydroxy-p-benzoquinone shows a new absorption band near 490 nm. researchgate.net The stoichiometry of such complexes is often found to be 1:1. researchgate.netcerist.dz The formation constant (KCT) and the molar extinction coefficient (ε) of these complexes can be determined using the Benesi-Hildebrand equation. researchgate.netcerist.dz

Table 1: Representative Charge-Transfer Band Maxima for Benzoquinone Derivatives

| Acceptor | Donor | Solvent | λmax (nm) |

| 2,5-dihydroxy-p-benzoquinone | 2,6-diaminopyridine | Methanol | ~490 researchgate.net |

| 2,3-dichloro-5,6-dicyano-p-benzoquinone | O-phenylenediamine | Acetonitrile | >400 nih.gov |

| 2,3-dichloro-5,6-dicyano-p-benzoquinone | O-phenylenediamine | Methanol | >400 nih.gov |

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Key vibrational modes for p-benzoquinone derivatives include:

C=O stretching: This mode typically appears as a strong band in the FT-IR spectrum in the region of 1650-1700 cm-1.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the quinone ring are also observed in this region, often coupled with the C=O stretching.

C-H stretching and bending: These modes appear at higher and lower frequencies, respectively.

C-I stretching: The carbon-iodine stretching vibration is expected at lower frequencies, typically below 600 cm-1.

The substitution pattern on the benzoquinone ring significantly influences the vibrational frequencies. A complete assignment of the intramolecular fundamentals can be achieved through a combination of experimental techniques and theoretical calculations, such as a simplified Valence Force Field. researchgate.net

Table 2: Selected Vibrational Frequencies for p-Benzoquinone Derivatives

| Vibrational Mode | p-Benzoquinone (cm-1) | 2,3,5,6-Tetrafluoro-p-benzoquinone (cm-1) |

| C=O stretch | ~1667 (IR) | ~1700 (IR) |

| C=C stretch | ~1608 (Raman) | ~1680 (Raman) |

Note: Data for p-benzoquinone and its tetrafluoro derivative are provided for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.

1H NMR: Due to the symmetry of the this compound molecule, the two protons at the 3- and 5-positions are chemically equivalent. Therefore, the 1H NMR spectrum is expected to show a single singlet. The chemical shift of these protons will be influenced by the electron-withdrawing effects of the carbonyl groups and the iodine atoms.

13C NMR: The 13C NMR spectrum would provide information about the carbon framework. Distinct signals are expected for the carbonyl carbons, the iodine-substituted carbons, and the proton-bearing carbons. The chemical shifts of these carbons are influenced by the nature of the substituents. For instance, in 2,3,5,6-tetramethyl-1,4-benzoquinone, the carbonyl carbons and the methyl-substituted carbons show distinct resonances. purdue.edu

Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| 1H | 3, 5 | Singlet, ~7.0-7.5 |

| 13C | 1, 4 (C=O) | ~180-190 |

| 13C | 2, 6 (C-I) | ~90-100 |

| 13C | 3, 5 (C-H) | ~135-145 |

Note: These are predicted values based on known trends for substituted benzoquinones.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M+•), which can then undergo fragmentation. libretexts.org

The mass spectrum of this compound would be expected to show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of iodine atoms and carbon monoxide (CO) molecules, which are common fragmentation pathways for halogenated quinones. libretexts.org

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z |

| [C6H2I2O2]+• (Molecular Ion) | 360 |

| [C6H2IO2]+ | 233 |

| [C6H2O2]+• | 106 |

| [C5H2IO]+ | 205 |

| [C5H2O]+• | 78 |

Note: m/z values are calculated using the most abundant isotopes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. nih.gov A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions.

In the solid state, benzoquinone derivatives often exhibit stacking arrangements, which can be influenced by charge-transfer interactions and other non-covalent forces. oup.com The crystal structure would reveal the planarity of the quinone ring and the orientation of the iodine atoms.

Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance for Radical Intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radical intermediates. nih.gov The one-electron reduction of this compound would lead to the formation of the corresponding semiquinone radical anion.

The EPR spectrum of this radical anion would provide information about the distribution of the unpaired electron spin density within the molecule through the analysis of g-values and hyperfine coupling constants. researchgate.net The hyperfine coupling would arise from the interaction of the unpaired electron with the magnetic nuclei in the molecule, primarily the protons at the 3- and 5-positions. The use of spin traps can also be employed to detect and identify short-lived radical species. nih.govnih.gov

Theoretical and Computational Chemistry Studies of 2,6 Diiodo P Benzoquinone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like 2,6-diiodo-p-benzoquinone. These calculations provide a framework for understanding the distribution of electrons within the molecule and how this distribution influences its chemical behavior.

HOMO-LUMO Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

For quinone derivatives, DFT calculations have shown that the redox potential is directly related to the LUMO and HOMO energies, as well as the HOMO-LUMO gap. researchgate.net Molecules with more negative LUMO and HOMO energies and a larger positive HOMO-LUMO gap tend to have higher redox potentials and greater reductive capacity. researchgate.net This analysis is vital for applications such as in organic redox-flow batteries. rsc.org

Table 1: Frontier Molecular Orbital Energies of a Sample Quinone Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -0.26751 |

| LUMO | -0.18094 |

| Energy Gap | -0.08657 |

Note: Data is illustrative and based on a representative organic molecule from computational studies. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red areas indicate regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue areas signify regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. nih.gov For this compound, the MEP surface would highlight the electron-rich oxygen atoms and potentially electron-deficient regions on the quinone ring, providing insights into its interaction with other molecules.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a fundamental role in determining the structure and function of chemical and biological systems. nih.gov NCI analysis, based on the electron density and its derivatives, is a computational method used to identify and visualize weak intermolecular and intramolecular interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.govresearchgate.net

This analysis generates plots where different types of interactions are represented by distinct colored regions. For instance, blue regions often signify strong attractive interactions like hydrogen bonds, green indicates weaker van der Waals interactions, and red denotes steric repulsion. researchgate.net In the context of this compound, NCI analysis can elucidate how molecules interact with each other in the solid state, revealing the forces that govern its crystal packing. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org This approach allows for the calculation of various atomic and bond properties, offering a deep understanding of chemical bonding. wikipedia.org

QTAIM analysis identifies bond critical points (BCPs) between atoms, which are indicative of a chemical bond. nih.gov The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, can be used to classify the nature of the interaction (e.g., covalent or electrostatic). For substituted benzoquinones, QTAIM has been employed to characterize intramolecular and intermolecular interactions, providing a quantum mechanical basis for understanding their structural stability. nih.govmdpi.com

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, most importantly, transition states. acs.org For reactions involving benzoquinone derivatives, computational studies can map out the potential energy surface, providing detailed insights into the reaction pathways.

For example, in reactions of p-benzoquinone with nucleophiles, computational models can help to understand the regioselectivity of the addition reactions. researchgate.net DFT calculations can be used to determine the activation energies for different possible reaction pathways, thereby predicting the most likely mechanism. acs.org The study of transition states allows for the understanding of the kinetics of these reactions, which is essential for controlling reaction outcomes and designing new synthetic routes. acs.org

Modeling of Interactions with Advanced Materials (e.g., Graphene)scielo.br

Theoretical and computational investigations into the specific interactions between this compound and advanced materials such as graphene are not extensively documented in publicly available research. However, to understand the potential nature of such interactions, studies on analogous halogenated benzoquinones can provide significant insights. Computational modeling, particularly using density functional theory (DFT), is a powerful tool to elucidate the adsorption behavior, electronic properties, and binding energies of these compounds on graphene surfaces.

A relevant case study involves the theoretical investigation of 2,6-dichloro-3-methyl-1,4-benzoquinone (DCMBQ) interacting with a graphene layer, which was explored using first-principles calculations based on DFT. researchgate.net This research offers a framework for understanding how a di-halogenated benzoquinone derivative might behave when in proximity to a graphene sheet.

The study on DCMBQ revealed that its adsorption and the resulting electronic properties of the graphene-molecule system are highly dependent on the orientation and position of the molecule relative to the graphene surface. researchgate.net The interaction can range from a physical to a chemical process depending on the adsorption site. scielo.br

Key findings from the computational modeling of the DCMBQ-graphene system indicated that the most stable configurations occur when the DCMBQ molecule is parallel to the graphene layer. researchgate.net This stability is attributed to π-π stacking interactions between the aromatic rings of the benzoquinone derivative and the graphene sheet. researchgate.net The binding energies calculated for these parallel configurations were approximately -0.99 eV and -0.89 eV, suggesting a strong interaction. scielo.br The adsorption process is suggested to be a chemical one in these parallel orientations. researchgate.netacs.org

Furthermore, the study showed that the interaction between DCMBQ and graphene induces changes in the electronic band structure of the graphene layer. researchgate.net These changes are contingent on the specific adsorption site, and the presence of the DCMBQ molecule can introduce energy levels within the valence and conduction bands, leading to metallic characteristics in the combined system. researchgate.net

While these findings are for a dichloro- derivative, they suggest that this compound would also likely exhibit strong, orientation-dependent interactions with graphene, governed by π-π stacking. The larger and more polarizable iodine atoms in this compound might lead to even stronger van der Waals interactions and potentially different electronic effects compared to its chlorinated analog. A separate study on the electronic structure of this compound using DFT and Green's function (GF) calculations provides foundational data on its molecular orbitals, which would be essential for any future computational modeling of its interactions with materials like graphene.

The detailed research findings for the interaction of the analogous 2,6-dichloro-3-methyl-1,4-benzoquinone with graphene are summarized in the table below.

| Interaction Parameter | Finding for 2,6-dichloro-3-methyl-1,4-benzoquinone on Graphene | Citation |

| Computational Method | First-principles calculations based on Density Functional Theory (DFT) | researchgate.net |

| Most Stable Configuration | Molecule is parallel to the graphene layer | researchgate.net |

| Primary Interaction Type | π-π stacking between the aromatic rings | researchgate.net |

| Nature of Adsorption | Can be a physical or chemical process depending on the adsorption site; suggested to be a chemical process in the most stable parallel configurations | scielo.bracs.org |

| Calculated Binding Energies | Approximately -0.99 eV and -0.89 eV for parallel configurations | scielo.br |

| Effect on Electronic Properties | Adsorption changes the electronic properties of the graphene nanostructure; introduces energy levels in the valence and conduction bands, resulting in metallic characteristics | researchgate.net |

Coordination Chemistry and Supramolecular Assemblies Involving 2,6 Diiodo P Benzoquinone

Formation and Characterization of Charge Transfer (CT) Complexes

Charge-transfer (CT) complexes are formed from the reaction between an electron donor and an electron acceptor. mdpi.com The formation of these complexes involves the excitation of an electron from the donor to an empty orbital of the acceptor, often resulting in a distinct color change. mdpi.comresearchgate.net P-benzoquinones, including 2,6-diiodo-p-benzoquinone, are effective π-acceptors due to their electron-deficient ring systems, readily forming CT complexes with a variety of electron donors.

Spectrophotometric Investigation of CT Complex Formation

UV-Visible spectrophotometry is a primary tool for detecting and studying CT complexes. The interaction between a donor and a quinone acceptor leads to the appearance of a new, broad absorption band at a longer wavelength than the bands of the individual components. researchgate.netcerist.dz This new band is attributed to the charge-transfer transition. For instance, the interaction of donors with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), a potent quinone acceptor, results in new absorption maxima that are used to characterize the complex. researchgate.netcerist.dz The appearance of a single, well-defined isobestic point in the absorption spectra when varying the concentration of one component while keeping the other constant is strong evidence for the formation of a 1:1 complex in equilibrium. gjesr.com

Stoichiometry and Stability Constants of CT Complexes

The stoichiometry of CT complexes is frequently determined to be 1:1 for quinone-based systems. scielo.org.zacurresweb.com This can be established using methods such as Job's method of continuous variation. mdpi.comscribd.com

The stability of these complexes is quantified by the formation constant (KCT) or stability constant (K), and the molar extinction coefficient (ε), which can be determined from spectrophotometric data using the Benesi-Hildebrand equation. mdpi.comcerist.dz Higher values of KCT indicate greater stability of the complex. mdpi.com For example, studies on CT complexes between the drug ketotifen (B1218977) and the acceptors DDQ and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) yielded high association constants, confirming the stability of the formed complexes. mdpi.com

Table 1: Spectroscopic Data for Charge-Transfer Complexes of Various Donors with Quinone Acceptors

| Donor | Acceptor | Solvent | KCT (L mol-1) | ε (L mol-1 cm-1) |

| Imipramine | DDQ | Acetonitrile | 288.7 | 2500 |

| Imipramine | DDQ | Dichloromethane | 158.5 | 1850 |

| Ketotifen | DDQ | Acetonitrile | 1.1 x 103 | 1.3 x 104 |

| Ketotifen | TCNQ | Acetonitrile | 0.2 x 103 | 2.56 x 103 |

This table is populated with data from studies on related quinone systems to illustrate typical values. mdpi.comresearchgate.net

Thermodynamic Parameters of CT Complexation

The thermodynamic parameters of complex formation—enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°)—provide insight into the spontaneity and nature of the interaction. These values can be calculated from the temperature dependence of the formation constant using the van't Hoff equation. cerist.dzscielo.org.za

A negative value for ΔG° indicates a spontaneous complexation process. The enthalpy change (ΔH°) is typically negative for exothermic CT complex formation, meaning the complex is more stable at lower temperatures. scielo.org.za The entropy change (ΔS°) is often negative as well, reflecting a decrease in disorder as two molecules associate to form a single complex.

Table 2: Thermodynamic Parameters for the Formation of CT Complexes with DDQ

| Donor | Solvent | ΔH° (kJ mol-1) | ΔS° (J mol-1 K-1) | ΔG° (at 298K) (kJ mol-1) |

| Imipramine | Acetonitrile | -27.3 | -49.3 | -12.6 |

| Imipramine | Dichloromethane | -20.9 | -34.8 | -10.5 |

This table is populated with data from studies on related quinone systems to illustrate typical values. researchgate.net

Intermolecular Interactions in CT Complexes (e.g., π-π Interactions, Hydrogen Bonding)

The stability of CT complexes is governed by a combination of intermolecular forces. rsc.org While the term "charge transfer" is used, the primary attractive forces are often dispersion and electrostatic interactions. rsc.orgnih.gov For complexes involving aromatic donors and acceptors like quinones, face-to-face π-π stacking is a common structural motif that maximizes these interactions. nih.gov

Metal Complexation with this compound and Related Quinones

Quinones are versatile ligands in coordination chemistry. They are considered "redox-active" ligands because they can exist in multiple oxidation states (quinone, semiquinone radical anion, and catecholate dianion) while coordinated to a metal center. This property allows for the synthesis of metal complexes with interesting electronic and magnetic properties.

Synthesis and Structural Features of Quinone-Metal Complexes

Metal complexes of quinones can be synthesized through various routes, including the direct reaction of a quinone with a metal salt, elemental metal, or a pre-existing metal complex. researchgate.net For instance, aluminum complexes with o-quinone ligands have been synthesized by reacting aluminum metal directly with sterically hindered o-benzoquinones. researchgate.net Similarly, alkali metal salts of quinone oximes are prepared by reacting the quinone oxime with the corresponding alkali metal hydroxide. biointerfaceresearch.com Divalent metal salts can then be obtained through a subsequent reaction with the desired metal salt. biointerfaceresearch.com

The structural features of these complexes depend on the metal ion, the specific quinone ligand, and the presence of other ancillary ligands. Quinones typically coordinate to metal ions through their oxygen atoms, acting as bidentate chelating ligands. The binding can involve the neutral quinone, the one-electron reduced semiquinone radical anion, or the two-electron reduced catecholate dianion. nih.gov The coordination geometry around the metal center can vary widely, from tetrahedral and square planar to octahedral, depending on the coordination number and the nature of the ligands involved. researchgate.net For example, 9,10-Phenanthrenequinone, an o-quinone, forms 1:1 complexes with metal ions like Sc³⁺ and Mg²⁺. nih.gov

Redox Properties and Electron Transfer in Metal-Quinone Systems

The redox behavior of quinones is central to their function in a variety of chemical and biological processes. The introduction of halogen substituents, such as iodine, significantly modulates these properties. Electron-withdrawing groups are known to increase the reduction potential of benzoquinones, making them easier to reduce. etamu.edu This effect stems from the stabilization of the resulting semiquinone radical anion and the hydroquinone (B1673460) dianion.

In the context of metal-quinone systems, this compound can participate in electron transfer processes with metal centers. The quinone ligand can exist in three distinct oxidation states: the neutral quinone, the one-electron reduced semiquinone radical anion, and the two-electron reduced catecholate dianion. The coordination of the quinone to a metal center can lead to intramolecular electron transfer, where the distribution of electrons between the metal and the ligand is influenced by their respective redox potentials.

| Quinone Derivative | One-Electron Reduction Potential (E°', V vs. NHE) | Two-Electron, Two-Proton Reduction Potential (E°', V vs. NHE) |

|---|---|---|

| 1,4-Benzoquinone | -0.159 | +0.284 |

| 2-Chloro-1,4-benzoquinone | -0.081 | +0.310 |

| 2,6-Dichloro-1,4-benzoquinone (B104592) | +0.010 | +0.323 |

| Tetrachloro-1,4-benzoquinone (Chloranil) | +0.198 | +0.334 |

This table presents experimental reduction potentials for a series of chlorinated p-benzoquinones in aqueous solution, illustrating the trend of increasing reduction potential with halogenation. A similar, if not more pronounced, trend is expected for the corresponding iodo-substituted benzoquinones due to the high polarizability of iodine. nih.gov

Influence of Coordination on Reactivity and Electronic States

Upon coordination, the electronic energy levels of the quinone ligand are perturbed. The interaction with the metal d-orbitals can lead to the formation of new molecular orbitals, altering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification of the electronic structure can affect the color, magnetic properties, and photochemical reactivity of the resulting metal complex.

Furthermore, the coordination geometry can influence the accessibility of the quinone moiety for external reagents, thereby modulating its reactivity. The steric and electronic effects imposed by the other ligands in the metal's coordination sphere can direct the outcome of reactions involving the coordinated this compound.

Supramolecular Chemistry and Self-Assembly with this compound Building Blocks

In the realm of supramolecular chemistry, this compound serves as a versatile building block for the construction of ordered, non-covalently linked assemblies. Its ability to participate in self-assembly is largely dictated by the presence of the two iodine atoms, which can act as halogen bond donors.

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength of this interaction increases with the polarizability of the halogen atom, making iodine an excellent candidate for forming robust halogen bonds. In this compound, the electron-withdrawing nature of the quinone ring enhances the electrophilic character of the iodine atoms, further strengthening their ability to engage in halogen bonding.

This directional and specific nature of halogen bonding makes this compound a powerful tool in crystal engineering. By carefully selecting complementary halogen bond acceptors, it is possible to guide the self-assembly of this molecule into predictable one-, two-, or three-dimensional supramolecular architectures. These assemblies can exhibit interesting properties, such as porosity, charge-transfer characteristics, and stimuli-responsiveness, depending on the nature of the interacting partners and their spatial arrangement. The interplay of halogen bonding with other non-covalent interactions, such as π-π stacking of the quinone rings, can lead to the formation of complex and functional supramolecular materials.

Applications of 2,6 Diiodo P Benzoquinone in Advanced Organic Synthesis and Materials Science

2,6-Diiodo-p-benzoquinone as an Oxidant and Dehydrogenation Reagent

Halogenated p-benzoquinones are a class of potent oxidizing agents utilized in a variety of organic transformations. The oxidizing power of these compounds is enhanced by the presence of electron-withdrawing halogen substituents, which lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the quinone system, facilitating electron or hydride acceptance.

While 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is one of the most powerful and widely used quinone oxidants, this compound also functions as an effective oxidant, typically promoting reactions through a hydride transfer mechanism. nih.govresearchgate.net In these reactions, the quinone is reduced to the corresponding hydroquinone (B1673460). Its primary application in this context is in dehydrogenation reactions, where it can introduce unsaturation into a molecule by removing two hydrogen atoms, converting C-C, C-O, or C-N single bonds into double bonds. nih.gov

For instance, high-potential quinones like DDQ are known to be effective in the aromatization of dihydroarenes. mdpi.com A catalytic system using DDQ in combination with sodium nitrite (NaNO₂) under an oxygen atmosphere has been shown to achieve over 99% conversion of 9,10-dihydroanthracene to anthracene. mdpi.com The reaction proceeds via dehydrogenation by DDQ, which is reduced to its hydroquinone form (DDQ-H₂). The co-catalyst system then re-oxidizes the hydroquinone back to DDQ, creating a catalytic cycle. mdpi.com Given the similar electronic effects of halogens, this compound is expected to participate in analogous transformations, serving as the primary hydrogen acceptor to facilitate the aromatization of cyclic systems.

Table 1: Comparison of Quinone Reagents in Oxidative Dehydrogenation This table is illustrative, based on established reactivity trends.

| Quinone Reagent | Relative Oxidizing Strength | Typical Applications |

| 1,4-Benzoquinone | Moderate | Dehydrogenation, Wacker oxidation co-oxidant organic-chemistry.org |

| 2,3,5,6-Tetrachloro-p-benzoquinone (Chloranil) | High | Dehydrogenation, charge-transfer complex formation |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Very High | Dehydrogenation of activated C-H bonds, aromatization, oxidative deprotection nih.govresearchgate.net |

| This compound | High (Predicted) | Dehydrogenation, potential in catalytic oxidation cycles |

Role in Selective Functionalization and Carbon-Carbon Bond Formation

The carbon-iodine bonds in this compound are key to its application in selective functionalization, particularly in metal-catalyzed cross-coupling reactions. The iodine atoms serve as excellent leaving groups for the oxidative addition step in catalytic cycles involving transition metals like palladium. This allows for the sequential or simultaneous formation of new carbon-carbon bonds at the 2- and 6-positions of the quinone ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) reactions, are powerful methods for constructing complex molecular architectures. Research on the closely related 2,6-diiodo-9,10-anthraquinones has demonstrated their successful use in Suzuki-Miyaura reactions to synthesize bis-aryl(hetaryl)anthraquinones. researchgate.net This serves as a strong precedent for this compound. By reacting it with various aryl or vinyl boronic acids under palladium catalysis, a diverse range of 2,6-disubstituted p-benzoquinones can be synthesized. These substituted quinones are valuable intermediates and target molecules for materials science and medicinal chemistry.

This synthetic utility allows for the creation of precisely functionalized quinones, which would be difficult to achieve through direct functionalization of the parent p-benzoquinone. nih.gov The ability to introduce two different functional groups by sequentially targeting the C-I bonds further enhances its versatility as a synthetic building block.

Use in Protection and Deprotection Strategies in Organic Synthesis

In multi-step organic synthesis, the protection and deprotection of functional groups are crucial for achieving chemoselectivity. wikipedia.org While this compound is not typically used as a protecting group itself, its strong oxidizing properties, analogous to those of DDQ, make it a candidate for oxidative deprotection strategies.

One of the most common applications for oxidizing quinones in this context is the cleavage of benzyl (Bn) and p-methoxybenzyl (PMB) ethers, which are widely used protecting groups for alcohols. libretexts.org DDQ is known to effectively deprotect benzyl ethers, a reaction that can be initiated or accelerated by photoirradiation. orgsyn.orgorganic-chemistry.org The mechanism involves a hydride transfer from the benzylic position to the quinone, leading to the formation of an oxonium ion that subsequently hydrolyzes to reveal the free alcohol.

Given its status as a high-potential quinone, this compound could be employed for similar transformations, offering an alternative to DDQ. This method is particularly valuable when other functional groups in the molecule are sensitive to the standard deprotection method of hydrogenolysis (e.g., in molecules containing double or triple bonds). organic-chemistry.org Furthermore, fluorous benzoquinone derivatives have been successfully used in the catalytic oxidative desilylation of silyl ethers, broadening the scope of quinones in deprotection chemistry. rsc.org

Potential in Advanced Materials Development

The rigid, planar, and electron-accepting core of this compound makes it an attractive platform for the development of advanced organic materials with tailored electronic and electrochemical properties.

Organic materials designed for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often rely on a molecular design that incorporates electron-donating and electron-accepting moieties. This "donor-acceptor" (D-A) architecture facilitates the formation of charge-transfer (CT) states, which are fundamental to the function of these devices. researchgate.net

This compound is an excellent precursor for creating such D-A compounds. Through palladium-catalyzed cross-coupling reactions at the C-I positions, various electron-donating groups (e.g., triphenylamine or carbazole units) can be attached to the electron-accepting benzoquinone core. beilstein-journals.org This synthetic strategy has been demonstrated with dibromo-benzoquinones to produce novel D-A compounds, some of which exhibit properties like thermally activated delayed fluorescence (TADF). beilstein-journals.org The ability to precisely control the molecular geometry and electronic coupling between the donor and acceptor units allows for the fine-tuning of the material's photophysical properties, including absorption, emission wavelength, and charge mobility.

Organic ferroelectric materials are of great interest for applications in data storage and sensors. A common strategy for designing these materials is to co-crystallize electron donor and electron acceptor molecules to form charge-transfer complexes. nih.gov In these complexes, the molecules arrange in segregated stacks, and a neutral-to-ionic phase transition can sometimes be induced by temperature or pressure, leading to ferroelectric behavior.

Halogenated quinones, such as DDQ, are well-known to form CT complexes with a variety of electron donors. tubitak.gov.trresearchgate.netcerist.dz The stability and electronic properties of these complexes can be tuned by the choice of both the donor and the acceptor. This compound, with its strong electron-accepting nature and potential for halogen bonding interactions, is a promising candidate for forming crystalline CT complexes. By pairing it with suitable planar electron donors, it may be possible to create new materials that exhibit the specific stacking arrangements required for ferroelectricity.

Organic electrode materials are emerging as sustainable alternatives to traditional inorganic materials (like LiCoO₂) for rechargeable batteries. rsc.org Quinone-based compounds are particularly promising as cathode materials due to their ability to undergo reversible two-electron redox reactions, their high theoretical capacity, and the tunability of their redox potential. researchgate.netresearchgate.net

Table 2: Electrochemical Properties of Selected Benzoquinone Derivatives for Lithium-ion Batteries Data is compiled from literature for comparative purposes.

| Electrode Material | Theoretical Capacity (mAh g⁻¹) | Average Discharge Voltage (V vs. Li/Li⁺) | Key Feature |

| p-Benzoquinone (BQ) | 496 | ~2.54 | High theoretical capacity, but suffers from dissolution. researchgate.netnih.gov |

| Poly(benzoquinonyl sulfide) (PBQS) | 388 | ~2.67 | Polymer structure prevents dissolution, enhancing cycle life. nih.gov |

| 2,5-Dihydroxy-p-benzoquinone (DHBQ) | ~380 | ~2.1 (in some configurations) | Used in aqueous flow batteries; high solubility in base. harvard.edu |

| Dilithium hydroquinone (Li₂Q) | 323 | ~2.8 | Pre-lithiated, high energy density (~900 Wh/kg). nih.gov |

| This compound (Predicted) | ~268 | >2.6 (Predicted) | High voltage expected due to electron-withdrawing iodine atoms. |

Reagents for Spectrophotometric Determination in Analytical Chemistry (based on Charge Transfer Complex Formation)

Following a comprehensive search of scientific literature, there is no available information on the specific application of this compound as a reagent for the spectrophotometric determination of analytes through charge transfer (CT) complex formation.

While other benzoquinone derivatives, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and chloranilic acid, are widely employed as π-acceptors in charge-transfer reactions for analytical purposes, similar applications for this compound are not documented in the reviewed sources. These established reagents readily form colored charge-transfer complexes with a variety of electron-donating analytes, enabling their quantification using spectrophotometry. The principles of these methods involve the interaction of the electron-deficient quinone ring with an electron-rich analyte, resulting in a new absorption band in the visible region of the electromagnetic spectrum. The intensity of this new band is proportional to the concentration of the analyte.

However, detailed research findings, including specific analytes determined, reaction conditions, analytical parameters (e.g., limit of detection, limit of quantitation, and linearity), and corresponding data tables for methods utilizing this compound could not be compiled due to the absence of such studies in the public domain. Further research would be necessary to explore the potential of this compound in this analytical application and to establish its efficacy and suitability for the spectrophotometric determination of various compounds.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 2,6-Diiodo-p-benzoquinone

The current body of scientific literature on this compound is notably sparse. While its existence is confirmed with a registered CAS number (20389-01-9) and defined molecular formula (C₆H₂I₂O₂) and molecular weight (359.889 g/mol ), in-depth studies detailing its synthesis, reactivity, and properties are not widely available. Much of the existing knowledge is inferred from the well-documented chemistry of analogous 2,6-disubstituted p-benzoquinones, particularly its chloro and bromo counterparts. This significant research gap highlights the need for foundational studies to fully characterize this intriguing molecule.

Emerging Avenues in Synthetic Methodologies and Chemical Transformations

Detailed and optimized synthetic routes specifically for this compound are not extensively reported in readily accessible literature. General methods for the synthesis of 2,6-disubstituted p-benzoquinones, such as the oxidation of the corresponding substituted phenols, could theoretically be adapted. However, the specific challenges associated with the introduction of iodine atoms, including the potential for side reactions and the different reactivity of iodinated precursors, necessitate dedicated methodological development.

Future research could explore direct iodination of p-benzoquinone or hydroquinone (B1673460), though controlling the regioselectivity to favor the 2,6-isomer would be a key challenge. Alternatively, the synthesis and subsequent oxidation of 2,6-diiodophenol (B1640560) may offer a more controlled pathway.

Regarding its chemical transformations, the electron-withdrawing nature of the iodine atoms and the carbonyl groups is expected to render the quinone ring highly electrophilic. This suggests a high reactivity towards nucleophiles, likely proceeding through Michael-type additions. The large size of the iodine atoms may also impart unique steric influences on its reactions compared to smaller halogens.

Future Directions in Advanced Spectroscopic and Computational Characterization

Table 1: Anticipated Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Features |

|---|---|

| ¹H NMR | A singlet in the olefinic region, reflecting the two equivalent protons on the quinone ring. |

| ¹³C NMR | Signals corresponding to the carbonyl carbons, the iodine-substituted carbons, and the protonated carbons. The chemical shifts would be influenced by the strong electron-withdrawing effects of the iodine and oxygen atoms. |

| FT-IR | Characteristic strong absorption bands for the C=O stretching of the quinone moiety and C-I stretching vibrations. |

| UV-Vis | Absorption bands in the ultraviolet and visible regions, characteristic of the quinonoid system. The position of these bands will be influenced by the iodo-substituents. |

| Mass Spectrometry | A distinct molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of two iodine atoms. |

Computational chemistry offers a powerful tool to complement experimental studies. Density Functional Theory (DFT) and other ab initio methods can be employed to predict the molecular geometry, electronic structure, vibrational frequencies, and NMR chemical shifts of this compound. Such studies would provide valuable insights into its reactivity, stability, and spectroscopic properties, guiding future experimental work.

Prospects for Novel Applications in Organic Synthesis and Materials Science

While specific applications for this compound have yet to be established, its structure suggests several promising avenues for exploration.

In organic synthesis , its high electrophilicity could be harnessed in various reactions. It could serve as a potent oxidant or a building block for the synthesis of more complex molecules. The carbon-iodine bonds also offer a handle for further functionalization through cross-coupling reactions, opening pathways to novel substituted hydroquinones and other aromatic systems.

In materials science , halogenated quinones are of interest for the development of new materials with tailored electronic properties. The presence of heavy iodine atoms could lead to interesting solid-state packing and intermolecular interactions, potentially giving rise to materials with unique conductive or semi-conductive properties. Its potential as a ligand in coordination chemistry for the construction of metal-organic frameworks (MOFs) with redox activity is another area worthy of investigation.

Q & A

Basic: What are the optimal synthetic routes for preparing 2,6-Diiodo-p-benzoquinone, and how can purity be validated?

This compound is synthesized via iodination of p-benzoquinone or halogen exchange reactions. For example, chlorinated analogs (e.g., 2,6-dichlorobenzoquinone) are prepared using chlorinating agents like SOCl₂ or Cl₂ gas under controlled conditions . For iodination, KI or I₂ with oxidizing agents (e.g., HNO₃) in acetic acid may be used. Purity is validated via:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (55:45) and UV detection at 230 nm .

- Melting point analysis : Compare observed values (e.g., 112–116°C for p-benzoquinone analogs) to literature data .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 356 for this compound, assuming MW ≈ 355.9 g/mol).

Basic: How does the electronic structure of this compound influence its redox behavior?

The electron-withdrawing iodine substituents at the 2,6-positions lower the quinone’s electron density, increasing its redox potential compared to unsubstituted p-benzoquinone. This can be quantified via:

- Cyclic voltammetry (CV) : Measure reduction potentials in aprotic solvents (e.g., acetonitrile) with Ag/AgCl reference electrodes. Expect shifts of +0.2–0.4 V compared to p-benzoquinone .

- DFT calculations : Analyze HOMO/LUMO energies to predict reactivity trends .

Advanced: What experimental strategies resolve contradictions in reported thermodynamic data for halogenated benzoquinones?

Discrepancies in melting points or redox potentials may arise from impurities or measurement conditions. To address this:

- Reproduce synthesis : Follow peer-reviewed protocols (e.g., iodination under anhydrous conditions) .

- Standardize analytical methods : Use NIST-validated techniques for thermochemical data (e.g., DSC for enthalpy of fusion) .

- Cross-reference databases : Compare data from NIST Chemistry WebBook and peer-reviewed journals, noting solvent and temperature dependencies .

Advanced: How does this compound interact with enzymatic systems, and what are the implications for mechanistic studies?

Quinones often act as electron acceptors or inhibitors. For example:

- Enzyme inhibition : p-Benzoquinone derivatives form covalent adducts with catalytic amino acid residues (e.g., cysteine in glyceraldehyde-3-phosphate dehydrogenase) .

- Experimental design :

Advanced: What are the challenges in characterizing halogenated quinone stability under physiological conditions?

Iodinated quinones may undergo dehalogenation or hydrolysis. Methodological considerations include:

- pH-dependent stability assays : Incubate in PBS (pH 7.4) at 37°C and analyze degradation products via LC-MS .

- Light sensitivity : Store samples in amber vials and avoid UV exposure during handling .

- Competing reactions : Account for reactions with biological thiols (e.g., glutathione) using quenching agents like N-ethylmaleimide .

Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?

- FT-IR : Look for C=O stretches (~1660 cm⁻¹) and C-I stretches (~500 cm⁻¹) .

- ¹H NMR : Aromatic protons appear as singlets (δ 6.8–7.2 ppm) due to symmetry .

- X-ray crystallography : Resolve iodine’s heavy-atom effects for precise bond-length analysis .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic cycles?

- Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .

- Reaction pathway analysis : Calculate activation energies for iodination/deiodination steps using Gaussian software .

Basic: What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, lab coats, and respirators with particulate filters .

- Ventilation : Work in fume hoods to avoid inhalation of sublimated quinone .

- Waste disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.